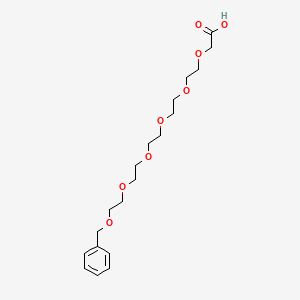

BnO-PEG5-CH2COOH

Descripción general

Descripción

BnO-PEG5-CH2COOH, also known as 3,6,9,12,15,18-Hexaoxanonadecanoic acid, 19-phenyl-, is a compound with the molecular formula C19H30O8 and a molecular weight of 386.44 g/mol . This compound is part of the polyethylene glycol (PEG) family and is used in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG5-CH2COOH typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) derivatives. One common method includes the use of benzyl-PEG5-alcohol, which is then oxidized to form the carboxylic acid group . The reaction conditions often involve the use of chromium (VI) oxide and sulfuric acid in acetone at temperatures between 5-10°C for about 2 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in bulk and stored under specific conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: BnO-PEG5-CH2COOH undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium (VI) oxide and sulfuric acid in acetone.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

- Oxidation products include higher oxidation state derivatives.

- Reduction products include alcohol derivatives.

- Substitution products vary depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Overview

BnO-PEG5-CH2COOH, a compound derived from polyethylene glycol (PEG), has gained significant attention in scientific research due to its versatile applications across various fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a benzyl group and a carboxylic acid functional group, allows it to serve as a crucial linker or spacer in chemical reactions, enhancing solubility and flexibility in molecular interactions.

Chemistry

This compound is extensively utilized as a linker in the synthesis of complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables researchers to create diverse chemical entities tailored for specific purposes.

Biology

In biological research, this compound plays a pivotal role in the development of drug delivery systems . The PEG segment enhances the solubility and stability of therapeutic agents, while the carboxylic acid group facilitates conjugation with drugs or targeting moieties. This combination is particularly useful in formulating biocompatible drug carriers.

Medicine

The compound is employed in the formulation of PEG-based drugs , where it contributes to improved pharmacokinetics and reduced immunogenicity. Its structure allows for effective modification of drug molecules, enhancing their therapeutic efficacy while minimizing side effects.

Industry

In industrial applications, this compound is used in the production of various chemicals and materials. Its properties enable it to function as a surfactant or stabilizer in formulations, contributing to the development of innovative materials with desirable characteristics.

Case Study 1: Drug Delivery Systems

A study demonstrated the efficacy of this compound in enhancing the delivery of peptide-based therapeutics. The compound was conjugated to a model peptide, resulting in improved stability and bioavailability compared to unmodified peptides. In vitro assays showed that the PEGylated peptide maintained its activity while exhibiting reduced proteolytic degradation over time .

Case Study 2: Industrial Applications

In an industrial setting, this compound was utilized as a component in the formulation of biodegradable polymers. The incorporation of this compound into polymer blends improved mechanical properties and thermal stability, making it suitable for various applications in packaging and biomedical devices .

Mecanismo De Acción

The mechanism of action of BnO-PEG5-CH2COOH involves its ability to act as a linker or spacer in chemical reactions. The polyethylene glycol chain provides flexibility and solubility, while the carboxylic acid group allows for further functionalization. This makes it an ideal candidate for use in drug delivery systems and other applications where molecular flexibility and solubility are crucial.

Comparación Con Compuestos Similares

BocNH-PEG5-acid: Similar structure but with a Boc-protected amino group instead of a benzyl group.

BnO-PEG5-OH: Similar structure but with an alcohol group instead of a carboxylic acid group.

Uniqueness: BnO-PEG5-CH2COOH is unique due to its combination of a benzyl group and a carboxylic acid group, which provides specific reactivity and functionalization options not available in other similar compounds. This makes it particularly useful in applications requiring precise molecular modifications .

Actividad Biológica

Introduction

BnO-PEG5-CH2COOH, a PEGylated compound, has garnered attention in biomedical research due to its unique properties that enhance the solubility, stability, and bioactivity of conjugated molecules. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C19H38O10

- Molecular Weight : 450.50 g/mol

- Structure : It consists of a benzyl ether (BnO) group attached to a poly(ethylene glycol) (PEG) chain with five ethylene glycol units and a terminal carboxylic acid group (–CH2COOH).

The hydrophilic nature of the PEG moiety enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications .

Stability in Biological Systems

Recent studies have shown that PEGylated compounds like this compound exhibit improved stability in biological fluids. For instance, PEGylation has been reported to significantly enhance the metabolic stability of peptides in rat serum, with some analogues retaining over 80% integrity after 24 hours . This stability is crucial for therapeutic applications where prolonged circulation time is desired.

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its ability to modify the pharmacokinetics of conjugated drugs or peptides. Research indicates that PEGylation can improve the affinity and selectivity of drug candidates towards specific biological targets. For example, PEGylated peptides have shown enhanced binding affinity to integrin αvβ6, which is relevant in cancer targeting .

Case Studies

- Cancer Targeting : In a study involving PEGylated peptides for pancreatic tumor detection, it was found that incorporation of PEG moieties improved tumor retention and reduced washout from non-target tissues. This suggests that this compound could be effectively utilized in targeted cancer therapies .

- Protein Conjugation : this compound can be used as a linker for protein-small molecule conjugates. Such conjugates have demonstrated selective inhibition of carbonic anhydrase activity, showcasing the potential for therapeutic applications in enzyme inhibition .

Biocompatibility and Toxicity

The biocompatibility of PEGylated compounds is a significant advantage. Studies have indicated that PEGylation reduces immunogenicity and enhances the safety profile of drugs. The incorporation of BnO into PEG chains further improves these properties by providing steric hindrance against immune recognition .

Drug Delivery Systems

The unique properties of this compound make it an excellent candidate for drug delivery systems. Its ability to enhance solubility and stability allows for more effective delivery of hydrophobic drugs, improving their therapeutic efficacy.

PROTAC Synthesis

This compound serves as a valuable linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells . This application underscores its versatility in modern medicinal chemistry.

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O8/c20-19(21)17-27-15-13-25-11-9-23-7-6-22-8-10-24-12-14-26-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBRXJKVIASPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.